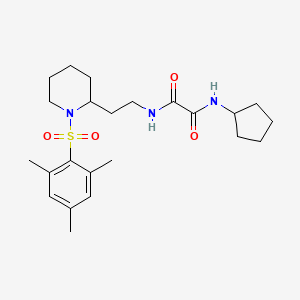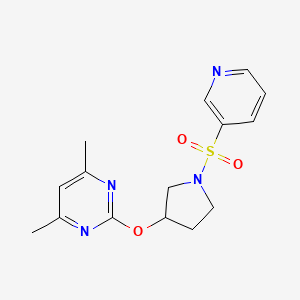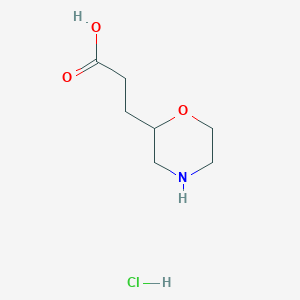
3-(Morpholin-2-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinepropanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinepropanoic acid hydrochloride typically involves the reaction of morpholine with propanoic acid derivatives. One common method is the Michael addition of morpholine to ethyl acrylate, followed by hydrolysis and acidification to obtain the hydrochloride salt . The reaction conditions often include the use of catalysts such as FeCl3 in aqueous media to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of 2-Morpholinepropanoic acid hydrochloride may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures high yields and product purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinepropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the morpholine ring .
Aplicaciones Científicas De Investigación
2-Morpholinepropanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Morpholinepropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A parent compound with a simpler structure, widely used in chemical synthesis.
2-Morpholinoethanamine: A related compound with similar applications in pharmaceuticals and research.
3-Morpholinopropanamide: Another derivative with distinct chemical properties and applications.
Uniqueness
2-Morpholinepropanoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1367717-32-5; 1571216-45-9 |
|---|---|
Fórmula molecular |
C7H14ClNO3 |
Peso molecular |
195.64 |
Nombre IUPAC |
3-morpholin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H |
Clave InChI |
UMYVUUWWXGDGCP-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)CCC(=O)O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2707677.png)
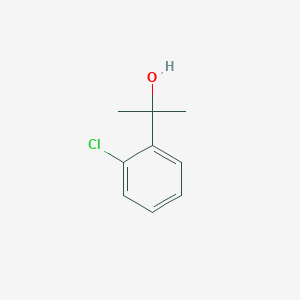
![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
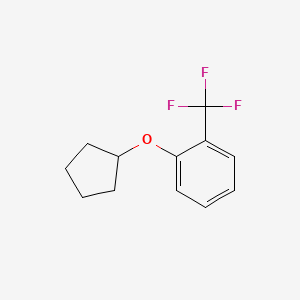
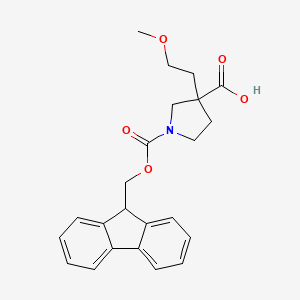
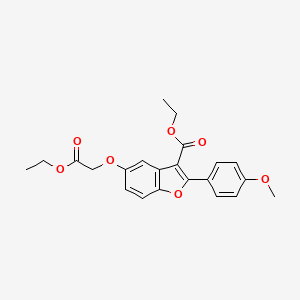
![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2707687.png)
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
